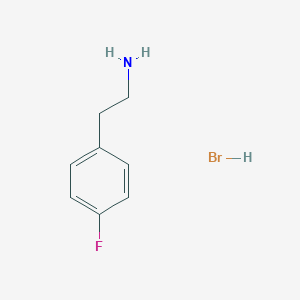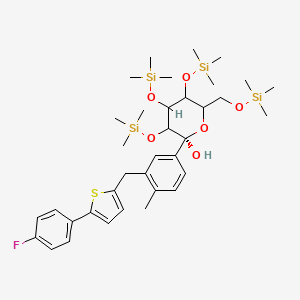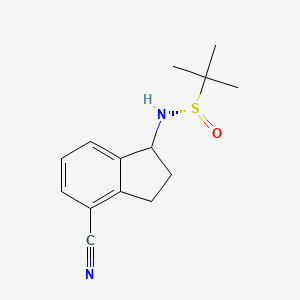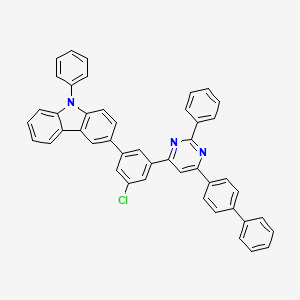
2-(4-Fluorophenyl)ethylamine Hydrobromide
Übersicht
Beschreibung
“2-(4-Fluorophenyl)ethylamine Hydrobromide” is a chemical compound with the CAS RN:1807536-06-6 . It is also known by other names such as 2-(4-Fluorophenyl)ethanamine Hydrobromide .
Synthesis Analysis
2-(4-Fluorophenyl)ethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .Molecular Structure Analysis
The molecular formula of 2-(4-Fluorophenyl)ethylamine Hydrobromide is C__8H__1__0FN·HBr . The molecular weight is 220.09 . A study on a jet-cooled singly hydrated 2-(4-fluorophenyl)ethylamine (4-FPEA–H2O) cluster revealed that the structure consists of a water molecule, which is hydrogen-bonded to the nitrogen lone pair of the folded ethylamino side chain in the most stable gauche conformer of 4-FPEA .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)ethylamine Hydrobromide is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Arylpyrimidine Derivatives
This compound serves as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . These derivatives are significant due to their wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.
Preparation of Palladacycles
2-(4-Fluorophenyl)ethylamine Hydrobromide: is utilized in the preparation of ortho-metalated primary phenethylamines. These are crucial for forming complexes containing six-membered palladacycles , which have applications in catalysis and organic synthesis .
Solar Cell Materials Research
The compound finds application in the field of solar cell materials. It is likely involved in the development of novel materials that enhance the efficiency and stability of solar cells .
Study of Fluorine Substitution Effects
Researchers have investigated the effect of fluorine substitution on the conformational landscape of this compound. Such studies are essential for understanding the molecular behavior and designing new molecules with desired properties .
Analytical Chemistry
With its high purity, 2-(4-Fluorophenyl)ethylamine Hydrobromide is used in various analytical chemistry applications. It provides a standard for calibrating instruments and validating analytical methods .
Safety and Regulatory Studies
The compound’s safety profile, including skin and eye irritation potential, is studied to ensure safe handling and compliance with regulatory standards .
Chemical Education
Due to its well-documented properties and applications, 2-(4-Fluorophenyl)ethylamine Hydrobromide is also used in chemical education for practical laboratory training and demonstration of analytical techniques .
Drug Development
The compound’s role as a building block in medicinal chemistry makes it a valuable asset in drug development, particularly in the early stages of synthesizing new drug candidates .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNUPOUGVYVYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)ethylamine Hydrobromide | |
CAS RN |
1807536-06-6 | |
| Record name | 2-(4-Fluorophenyl)ethylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(4-Fluorophenyl)ethylamine Hydrobromide improve the efficiency of perovskite light-emitting diodes (PeLEDs)?
A: The research paper highlights that 2-(4-Fluorophenyl)ethylamine Hydrobromide, alongside Lithium Bromide and Diethylamine Hydrobromide, acts as a defect-passivation agent in PeLED fabrication []. This means that the compound effectively reduces defects within the perovskite layer of the device. These defects often act as traps for charge carriers (electrons and holes) that are essential for light emission. By minimizing these traps, 2-(4-Fluorophenyl)ethylamine Hydrobromide contributes to a more efficient flow of charge carriers, ultimately leading to improved PeLED performance with higher light output and potentially enhanced device lifespan.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-8-fluoro-5-(4-((methylimino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one](/img/structure/B1496943.png)




![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)
![1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1496962.png)

![2-(2-bromophenyl)-3H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1496965.png)
![(R)-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1496974.png)
